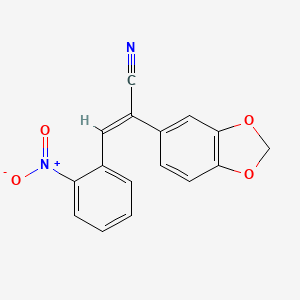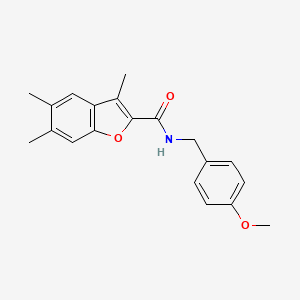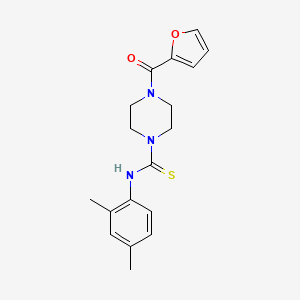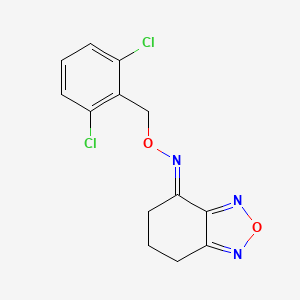![molecular formula C18H15N3O4 B5768823 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of furamide derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 is not fully understood. However, it is believed that the this compound exerts its effects by interacting with various proteins and enzymes in the body. For example, some studies have shown that this compound 1 can inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, this compound 1 has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may be involved in its neurological effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, some studies have demonstrated that this compound 1 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound 1 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Finally, this compound 1 has been shown to have immunomodulatory effects, which could be useful in the development of new therapies for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, this compound 1 has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using this compound 1 in lab experiments is its relatively limited availability, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several potential future directions for research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1. One area of interest is the development of new therapies for cancer based on the this compound's anticancer properties. Additionally, further studies are needed to fully understand the this compound's mechanism of action and its potential applications in neurology and immunology. Finally, research on the synthesis of this compound 1 and related derivatives may lead to the development of new N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamides with even greater potential for scientific research applications.
Métodos De Síntesis
The synthesis of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 involves the reaction of 2-furancarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with N-(2-aminoethyl)acetamide to form the final this compound.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. Some studies have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has anticancer properties and can inhibit the growth of certain types of cancer cells. Other studies have demonstrated that this compound 1 can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, this compound 1 has been shown to have immunomodulatory effects, which could be useful in the development of new therapies for autoimmune diseases.
Propiedades
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(20-12-14-5-2-8-24-14)15(10-13-4-1-7-19-11-13)21-18(23)16-6-3-9-25-16/h1-11H,12H2,(H,20,22)(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIKXZTBLJDOL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)

![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)

![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)

![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)


![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)

![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)
![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)